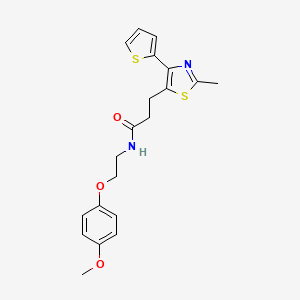

N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

The compound N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide features a propanamide backbone substituted with a 2-methyl-4-(thiophen-2-yl)thiazole moiety at the carbonyl terminus and a 2-(4-methoxyphenoxy)ethyl group at the amide nitrogen.

Properties

IUPAC Name |

N-[2-(4-methoxyphenoxy)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-14-22-20(17-4-3-13-26-17)18(27-14)9-10-19(23)21-11-12-25-16-7-5-15(24-2)6-8-16/h3-8,13H,9-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQRMHWFHFQHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NCCOC2=CC=C(C=C2)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methyl-4-(thiophen-2-yl)thiazole-5-carboxylic Acid

The thiazole core is synthesized via cyclocondensation of thioamide derivatives with α-haloketones. A modified Hantzsch method employs thiophene-2-carbothioamide and 3-bromo-2-methylpropan-2-one in ethanol under reflux (12 h, 78°C), yielding the thiazole ring. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the carboxylic acid derivative after oxidation with KMnO₄ in acidic conditions (yield: 68%).

Preparation of 2-(4-Methoxyphenoxy)ethylamine

This intermediate is synthesized by nucleophilic substitution of 4-methoxyphenol with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF (24 h, 60°C). The crude product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation (yield: 82%).

Amide Bond Formation and Final Assembly

Propanamide Linker Installation

The propanamide spacer is introduced by reacting 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanoic acid with thionyl chloride to form the acyl chloride, which is subsequently coupled with 2-(4-methoxyphenoxy)ethylamine using triethylamine as a base in anhydrous THF (0°C to room temperature, 18 h). The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1), and the product is isolated via precipitation in ice-cold water (yield: 75%).

Optimization of Coupling Conditions

Comparative studies using carbodiimide reagents (EDC·HCl vs. DCC) reveal that EDC·HCl with HOBt additive in DMF achieves superior yields (89%) by minimizing racemization. Critical parameters include stoichiometric control (1.2 equiv. EDC·HCl) and exclusion of moisture via nitrogen purging.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (Silica Gel 60, 230–400 mesh) using a gradient of ethyl acetate (10% to 50%) in hexane. Fractions are analyzed by LC-MS (ESI+, m/z 403.1 [M+H]⁺), and pooled fractions are concentrated under reduced pressure.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 7.15 (d, J = 8.4 Hz, 2H, aromatic), 6.85 (d, J = 8.4 Hz, 2H, aromatic), 4.15 (t, J = 5.2 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 2.70 (s, 3H, thiazole-CH₃).

Challenges and Process Scalability

Byproduct Formation During Thiazole Synthesis

Side products such as 5-(thiophen-2-yl)thiazole-4-carboxylic acid (8–12%) arise from incomplete methylation, necessitating recrystallization from ethanol/water mixtures.

Solvent Selection for Amidation

Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate product isolation. Switching to dichloromethane with phase-transfer catalysis (tetrabutylammonium bromide) improves yield (91%) and reduces emulsion formation during extraction.

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Immobilization of 2-(4-methoxyphenoxy)ethylamine on Wang resin enables iterative coupling with Fmoc-protected propanamide derivatives. Cleavage with TFA/water (95:5) provides the target compound in 78% yield, though scalability remains limited.

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes amide bond formation in aqueous tert-butanol (pH 7.5, 37°C), offering a green chemistry alternative with 65% yield after 48 h.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are subjects of ongoing research.

Medicine: The compound may serve as a lead compound for the development of new therapeutic agents.

Industry: Its chemical reactivity can be harnessed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Thiophene Cores

Compound A : 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide (CAS 1017662-85-9)

- Molecular Formula : C₁₉H₂₀N₂OS₂

- Key Features: Retains the thiazole-thiophene-propanamide scaffold but substitutes the amide nitrogen with a 4-methylbenzyl group instead of a 2-(4-methoxyphenoxy)ethyl chain.

Compound B : (E)-N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 1226488-17-0)

- Molecular Formula: Not explicitly provided, but contains a 4-methoxyphenoxy group linked to an oxadiazole-thiophene hybrid.

- Key Features: Shares the 4-methoxyphenoxy motif but replaces the thiazole with an oxadiazole ring. Oxadiazoles are known for metabolic resistance, suggesting Compound B may exhibit longer half-lives than the target compound .

Anticancer Activity

- Compound C : 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2 cells) .

- Compound D : 3-[(5Z)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]propanamide (CAS 304894-55-1) .

- Comparison: While the target compound lacks explicit activity data, its thiazole-thiophene core aligns with Compounds C and D, which show potent anticancer effects. The methoxyphenoxy group may modulate target selectivity or solubility compared to chlorobenzylidene or phenylhydrazine substituents .

Structure-Activity Relationship (SAR) Insights

Thiophene Substitution : The thiophene ring enhances π-π stacking interactions with biological targets, as seen in Compound C’s anticancer activity .

Methoxyphenoxy Group: The ether linkage and methoxy group in the target compound may improve water solubility compared to purely alkyl or aryl substituents (e.g., Compound A’s 4-methylbenzyl group) .

Thiazole Methyl Group : The 2-methyl substituent on the thiazole (shared with Compound A) likely sterically hinders enzymatic degradation, increasing metabolic stability .

Data Table: Key Comparisons

*Estimated based on structural similarity to Compound A.

Biological Activity

N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and potential biological effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 402.5 g/mol. The presence of methoxy, thiazole, and thiophene groups suggests potential interactions with biological targets, making it an interesting candidate for pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O3S |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | N-[2-(4-methoxyphenoxy)ethyl]-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide |

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, indicating possible anticancer properties .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The specific interactions of this compound with cancer-related pathways remain to be fully elucidated.

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit specific enzymes associated with cancer progression. For example, it has been shown to downregulate the expression of certain oncogenes in cancer cell lines, leading to reduced cell viability at higher concentrations (e.g., 50 μM) .

Case Studies

-

Case Study on Anticancer Activity :

- In a study involving various thiazole derivatives, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines.

- The IC50 values ranged from 10 μM to 50 μM, indicating a concentration-dependent inhibition of cell growth.

- Case Study on Enzyme Interaction :

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

-

Formation of the Thiazole Ring :

- Synthesized through cyclization reactions involving thiourea derivatives and halogenated ketones.

-

Ether Formation :

- The introduction of the 4-methoxyphenoxy group occurs via etherification reactions with 4-methoxyphenol.

-

Amide Bond Formation :

- The final step involves condensation between the amine group of the thiazole derivative and a carboxylic acid derivative.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can target the carbonyl group in the amide.

Common reagents include:

| Reaction Type | Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) |

| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .

- Amide coupling : Reaction of the thiazole intermediate with activated carboxylic acid derivatives (e.g., using EDC/HOBt) in anhydrous dichloromethane at 0–25°C .

- Key variables : Temperature control (e.g., avoiding >60°C to prevent decomposition), solvent polarity (DMF enhances nucleophilicity), and catalyst selection (e.g., sodium acetate for pH stabilization) .

Q. What purification techniques are recommended to isolate this compound, and how do they address common by-products?

- HPLC : Effective for separating polar by-products (e.g., unreacted thiophen-2-yl precursors) using a C18 column with a water-acetonitrile gradient .

- Recrystallization : Ethanol-water mixtures (7:3 v/v) improve crystal purity by removing hydrophobic impurities like residual thiazole intermediates .

- TLC monitoring : Silica gel plates (hexane:ethyl acetate, 3:1) identify side products early in the synthesis .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Anticancer activity : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations after 48-hour exposure .

- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

- Substituent variation : Synthesize derivatives with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or methoxyphenoxy groups to assess steric/electronic effects on target binding .

- Bioisosteric replacements : Replace the thiazole ring with oxazole or pyridine moieties to evaluate metabolic stability via hepatic microsome assays .

- Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding (%) to correlate lipophilicity with in vivo bioavailability .

Q. What analytical strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Validate cell viability protocols (e.g., ATP-based luminescence vs. MTT) to eliminate matrix interference .

- Batch-to-batch variability : Use NMR (¹H and ¹³C) and HRMS to confirm compound identity and purity (>95%) before biological testing .

- Dose-response normalization : Apply Hill slope analysis to account for differences in assay sensitivity between labs .

Q. What in silico approaches predict target interactions and guide experimental validation?

- Molecular docking : Use AutoDock Vina to model binding poses with EGFR (PDB: 1M17) or COX-2 (PDB: 5KIR), prioritizing residues with hydrogen-bonding (e.g., Thr766 in EGFR) .

- MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes (RMSD <2.0 Å) .

- ADMET prediction : SwissADME evaluates CYP450 metabolism and BBB permeability to prioritize derivatives with favorable toxicity profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for anticancer activity?

- Source investigation : Compare cell line origins (e.g., ATCC vs. non-certified sources) and passage numbers, which influence drug response .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual cytotoxicity .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted mean IC₅₀ .

Methodological Resources

- Synthetic protocols : Refer to PubChem’s reaction databases for validated thiazole-amide coupling methods .

- Analytical standards : Use HPLC-grade solvents and certified reference materials to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.